4-[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid
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Overview
Description
JNJ-A07 is a highly potent, orally active pan-serotype dengue virus inhibitor. It targets the interaction between non-structural proteins NS3 and NS4B of the dengue virus, thereby blocking the formation of the viral replication complex and inhibiting viral replication . This compound has shown promising efficacy in mouse models of dengue virus infection and has a favorable pharmacokinetic profile .
Preparation Methods
The synthesis of JNJ-A07 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the use of indoline derivatives, which are reacted with various reagents under specific conditions to form the final compound . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), and reagents such as lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS) . Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
JNJ-A07 undergoes several types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include halogenating agents like N-bromosuccinimide and bases like diisopropylethylamine (DIPEA) . The major products formed from these reactions are intermediates that are further processed to yield the final compound. The compound’s stability and reactivity are crucial for its effectiveness as an antiviral agent.
Scientific Research Applications
JNJ-A07 has significant scientific research applications, particularly in the field of antiviral drug development. It has been shown to be highly effective against all four serotypes of the dengue virus, making it a valuable tool for studying dengue virus infections . In addition to its use in virology, JNJ-A07 can be used in medicinal chemistry to develop new antiviral agents with similar mechanisms of action. Its specificity for the dengue virus also makes it a useful compound for studying viral replication and host-virus interactions.
Mechanism of Action
JNJ-A07 exerts its antiviral effects by blocking the interaction between the dengue virus non-structural proteins NS3 and NS4B . This interaction is essential for the formation of the viral replication complex, which is necessary for viral RNA synthesis. By inhibiting this interaction, JNJ-A07 prevents the virus from replicating and spreading within the host . The compound’s mechanism of action is unique and represents a novel approach to antiviral drug development.
Comparison with Similar Compounds
JNJ-A07 is unique in its ability to target the NS3-NS4B interaction of the dengue virus. Similar compounds, such as NITD-688, also target the NS4B protein but may have different mechanisms of action or efficacy profiles . Other antiviral compounds that target different stages of the viral life cycle include protease inhibitors and polymerase inhibitors, but JNJ-A07’s specificity for the NS3-NS4B interaction sets it apart .
References
Properties
Molecular Formula |
C28H26ClF3N2O6 |
---|---|
Molecular Weight |
579.0 g/mol |
IUPAC Name |
4-[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C28H26ClF3N2O6/c1-38-22-13-20(14-23(15-22)39-12-2-3-25(35)36)33-26(18-4-7-19(29)8-5-18)27(37)34-11-10-17-6-9-21(16-24(17)34)40-28(30,31)32/h4-9,13-16,26,33H,2-3,10-12H2,1H3,(H,35,36)/t26-/m0/s1 |
InChI Key |
WUBVXTOLZKVNEG-SANMLTNESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)N[C@@H](C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OCCCC(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OCCCC(=O)O |
Origin of Product |
United States |
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